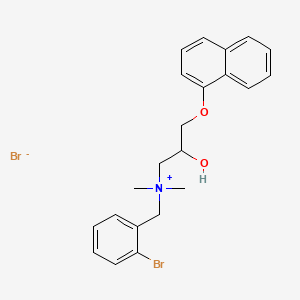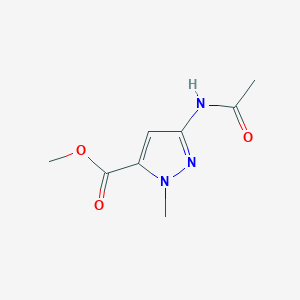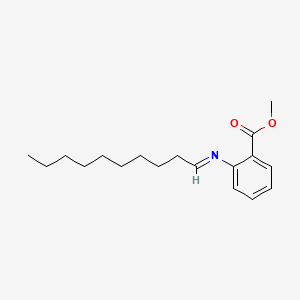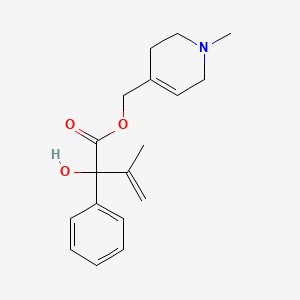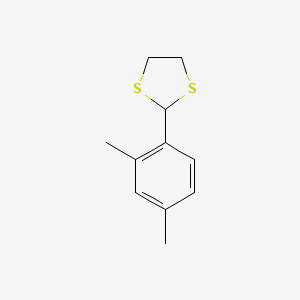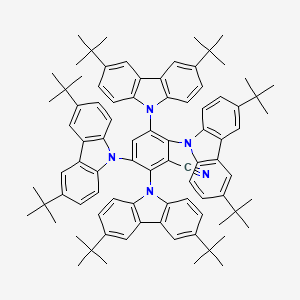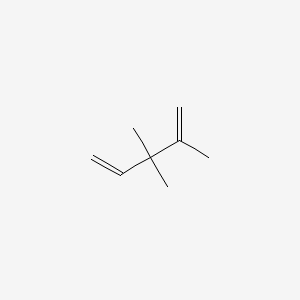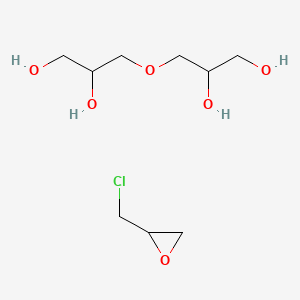
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol is a chemical compound with the molecular formula C₉H₁₉ClO₆ and a molecular weight of 258.697 g/mol . This compound is known for its unique structure, which includes both an oxirane ring and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol typically involves the reaction of 2-(Chloromethyl)oxirane with glycerol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol involves its ability to interact with various molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the additional hydroxyl groups.
Glycidyl chloride: Another related compound with an oxirane ring and a chloromethyl group.
Glycerol derivatives: Compounds with multiple hydroxyl groups but without the oxirane ring.
Uniqueness
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol is unique due to its combination of an oxirane ring and multiple hydroxyl groups, which confer distinct reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
68134-62-3 |
|---|---|
Molecular Formula |
C9H19ClO6 |
Molecular Weight |
258.69 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O5.C3H5ClO/c7-1-5(9)3-11-4-6(10)2-8;4-1-3-2-5-3/h5-10H,1-4H2;3H,1-2H2 |
InChI Key |
FYNLDVDUVKWRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(C(COCC(CO)O)O)O |
Related CAS |
68134-62-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


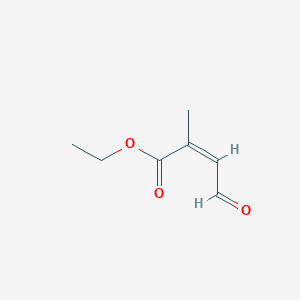
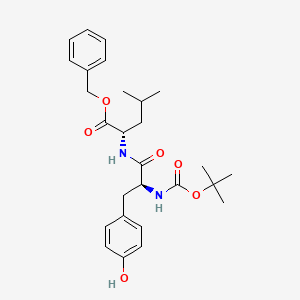
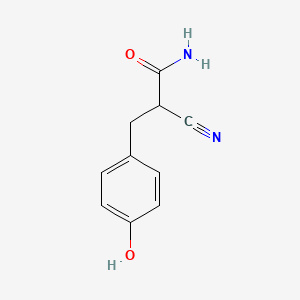
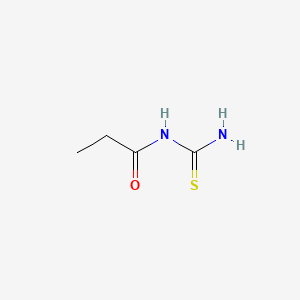
![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
